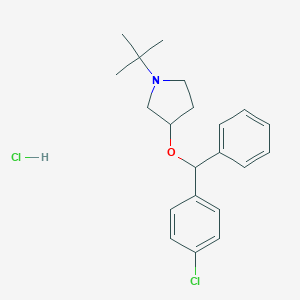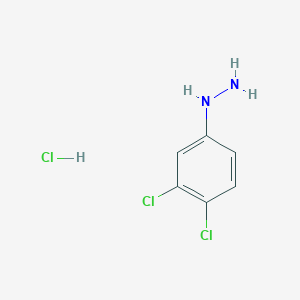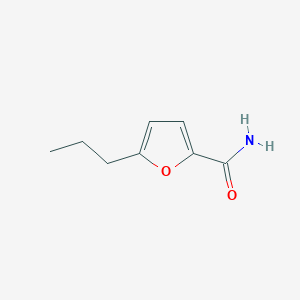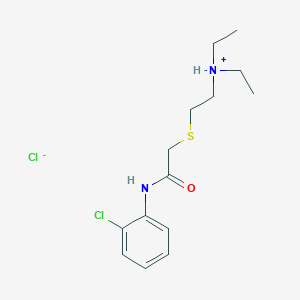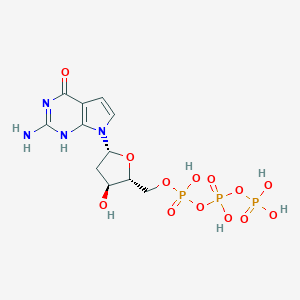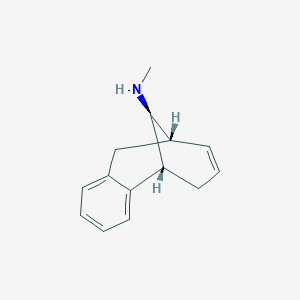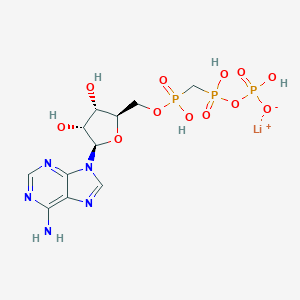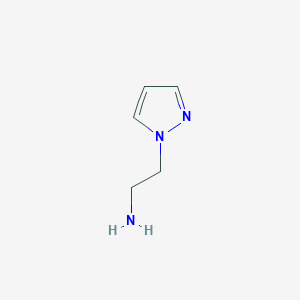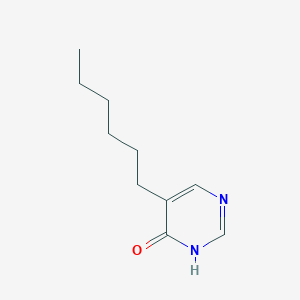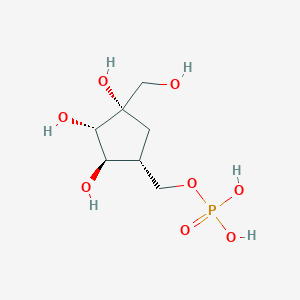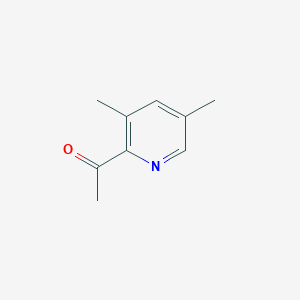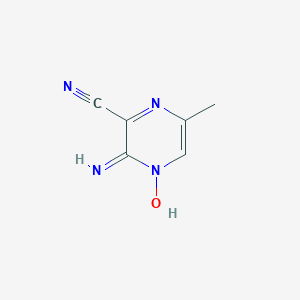
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL is an organic compound characterized by a cyclohexene ring with a hydroxyl group, an ethynyl group, and two methyl groups attached. This compound is notable for its unique structure, which combines elements of both alkyne and alcohol functional groups, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Alkyne Addition: : One common method to synthesize 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL involves the addition of an ethynyl group to a cyclohexene derivative. This can be achieved through a reaction between 4,4-dimethyl-2-cyclohexen-1-one and an ethynyl Grignard reagent under controlled conditions.
-
Hydroxylation: : Another approach involves the hydroxylation of 4,4-dimethyl-1-ethynyl-2-cyclohexene. This can be done using oxidizing agents such as osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of ethynyl groups to cyclohexene derivatives. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL can undergo oxidation reactions. For instance, using potassium permanganate (KMnO4) or chromium trioxide (CrO3), the hydroxyl group can be oxidized to a ketone, forming 4,4-dimethyl-1-ethynyl-2-cyclohexen-1-one.
-
Reduction: : The compound can also be reduced. Hydrogenation using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the ethynyl group to an ethyl group, yielding 4,4-dimethyl-2-cyclohexen-1-ol.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 4,4-dimethyl-1-ethynyl-2-cyclohexen-1-chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2)
Major Products
Oxidation: 4,4-Dimethyl-1-ethynyl-2-cyclohexen-1-one
Reduction: 4,4-Dimethyl-2-cyclohexen-1-ol
Substitution: 4,4-Dimethyl-1-ethynyl-2-cyclohexen-1-chloride
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes, providing insights into enzyme specificity and mechanism.
-
Medicine: : Research into its derivatives may lead to the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
-
Industry: : It can be used in the production of specialty chemicals and materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL exerts its effects depends on the specific reaction or application. In enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ethynyl group can undergo addition reactions. The molecular targets and pathways involved vary widely, from enzyme active sites in biological systems to catalytic surfaces in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-ol: Lacks the ethynyl group, making it less reactive in certain types of addition reactions.
4,4-Dimethyl-1-ethynylcyclohexane: Lacks the double bond in the cyclohexene ring, affecting its reactivity and stability.
4,4-Dimethyl-1-ethynyl-2-cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity patterns.
Uniqueness
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL is unique due to the combination of its functional groups. The presence of both an ethynyl group and a hydroxyl group on a cyclohexene ring allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
110366-21-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3 |
InChI-Schlüssel |
ITEHCEAAXLZQSK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C#C)O)C |
Kanonische SMILES |
CC1(CCC(C=C1)(C#C)O)C |
Synonyme |
2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
